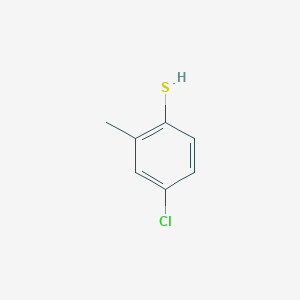

4-氯-2-甲基硫酚

描述

4-Chloro-2-methylthiophenol is a compound that is structurally related to various synthesized chlorophenyl compounds with potential applications in material science and pharmaceutical chemistry. Although the provided papers do not directly discuss 4-Chloro-2-methylthiophenol, they provide insights into similar compounds that can help infer the properties and reactivity of 4-Chloro-2-methylthiophenol.

Synthesis Analysis

The synthesis of related chlorophenyl compounds typically involves the reaction of chlorophenyl precursors with other organic molecules. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized using 4-chlorophenacyl bromide and 2-methylbenzoic acid in a DMF medium at room temperature, indicating that similar conditions could potentially be used for synthesizing 4-Chloro-2-methylthiophenol . The synthesis process is often followed by purification and characterization using techniques such as X-ray diffraction.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often confirmed using single-crystal X-ray diffraction studies. The geometrical parameters obtained from these studies are usually in agreement with those calculated using computational methods such as Density Functional Theory (DFT) . The molecular structure is highly relevant as it can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Chlorophenyl compounds can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the electron-donating or withdrawing nature of substituents on the phenyl ring. For example, the presence of a chloro substituent can affect the electron density and thus the reactivity of the compound . The specific reactions that 4-Chloro-2-methylthiophenol can undergo would depend on its functional groups and the steric and electronic environment provided by the methylthio and chloro substituents.

Physical and Chemical Properties Analysis

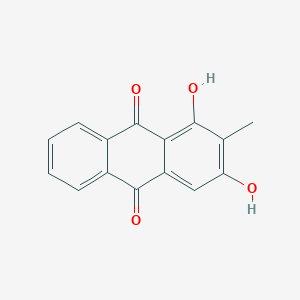

The physical properties such as color and crystallinity can vary depending on the substitution pattern on the phenyl ring. For instance, the solid-state color of 2-methyl-3-chlorophenylthio-1,4-naphthalenedione changes with the position of the chloro group . The chemical properties, including stability and electronic properties, can be analyzed using NBO analysis and HOMO-LUMO analysis, which provide insights into hyper-conjugative interactions and charge delocalization within the molecule . The presence of chloro and methylthio groups in 4-Chloro-2-methylthiophenol would similarly affect its physical and chemical properties, potentially leading to unique reactivity patterns and applications.

科学研究应用

Application 1: Electrochemical Sensor for Herbicide Detection

- Summary of the Application: 4-Chloro-2-methylthiophenol is used in the development of an electrochemical sensor for the quantitative determination of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) and its main transformation product 4-chloro-2-methylphenol in natural waters .

- Methods of Application or Experimental Procedures: A polyaniline/carbon nanotube (CNT) cyclodextrin matrix (PANI-β-CD/MWCNT)-based electrochemical sensor was developed. A simple cyclic voltammetry-based electrochemical methodology, in phosphate buffer solution at pH 6.0, was used to develop a method to determine both MCPA and 4-chloro-2-methylphenol, without any previous extraction or derivatization steps .

- Results or Outcomes: A linear concentration range (10 to 50 μmol L −1) and detection limits of 1.1 and 1.9 μmol L −1, respectively, were achieved using optimized cyclic voltammetric parameters. The proposed method was successfully applied to the determination of MCPA and 4-chloro-2-methylphenol in natural water samples with satisfactory recoveries (94 to 107 %) and in good agreement with the results obtained by an established high-performance liquid chromatography technique .

Application 2: Fluorescent Probe for the Detection of 4-Methylthiophenol

- Summary of the Application: 4-Chloro-2-methylthiophenol is used in the synthesis of a fluorescent probe (QFR) for the detection of 4-methylthiophenol . This probe is unique as it detects 4-methylthiophenol but does not respond to thiophenol .

Application 3: Mass Spectrometry

- Summary of the Application: 4-Chloro-2-methylthiophenol is used in mass spectrometry, which is a powerful tool for the analysis of complex mixtures, identification of molecules, and study of biochemical, organic, and inorganic compounds .

- Methods of Application or Experimental Procedures: The compound is introduced into the mass spectrometer and ionized. The ions are then separated according to their mass-to-charge ratio and detected. The resulting spectrum represents the distribution of ions in the sample .

- Results or Outcomes: The mass spectrum of 4-Chloro-2-methylthiophenol can be used to identify the compound in a sample or to determine its molecular structure .

属性

IUPAC Name |

4-chloro-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPEFSJLWXHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938041 | |

| Record name | 4-Chloro-2-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylthiophenol | |

CAS RN |

17178-01-7 | |

| Record name | 4-Chloro-2-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

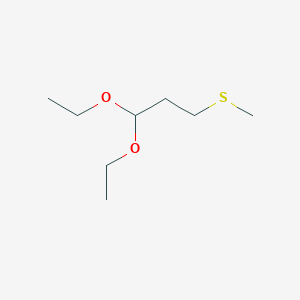

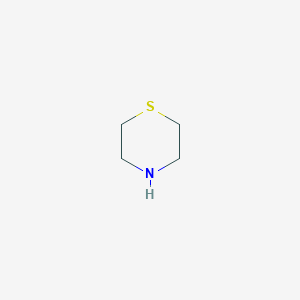

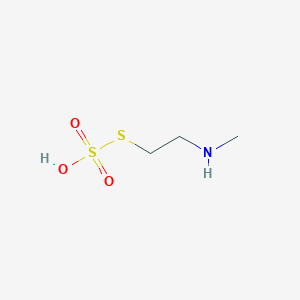

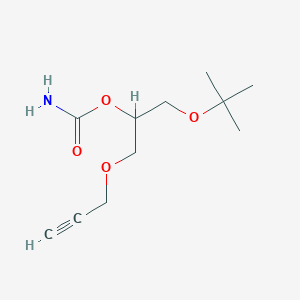

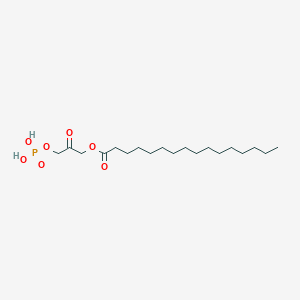

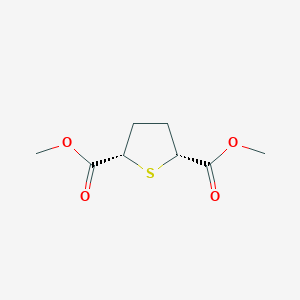

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)